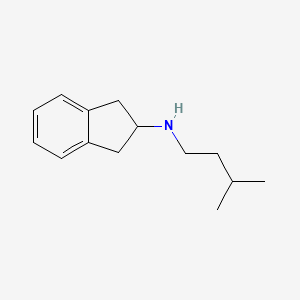
n-Isopentyl-2,3-dihydro-1h-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Isopentyl-2,3-dihydro-1h-inden-2-amine is a chemical compound with the molecular formula C14H21N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopentyl-2,3-dihydro-1h-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to yield the desired indane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n-Isopentyl-2,3-dihydro-1h-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Wissenschaftliche Forschungsanwendungen
n-Isopentyl-2,3-dihydro-1h-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of n-Isopentyl-2,3-dihydro-1h-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoindane: A related compound with similar structural features but different substituents.
N-Methyl-2-aminoindane: Another derivative with a methyl group attached to the nitrogen atom.
Indan-2-amine: A simpler analog without the isopentyl group.
Uniqueness
n-Isopentyl-2,3-dihydro-1h-inden-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-(3-methylbutyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)7-8-15-14-9-12-5-3-4-6-13(12)10-14/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI-Schlüssel |
ZKZXZQZBHVNEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



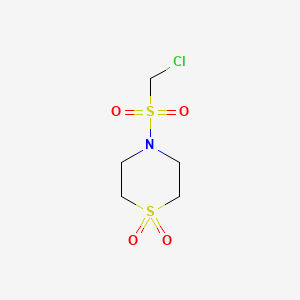
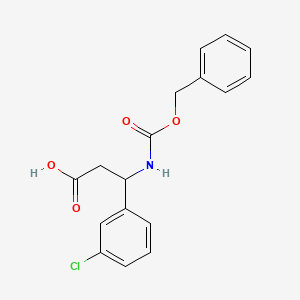
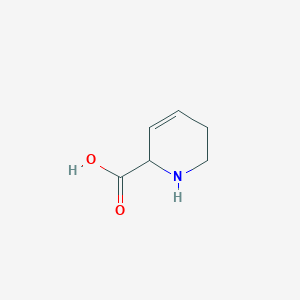
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
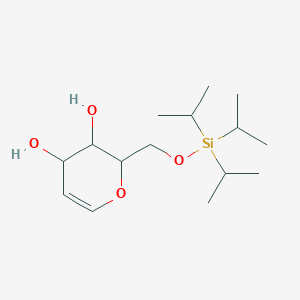
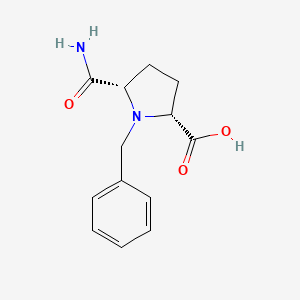


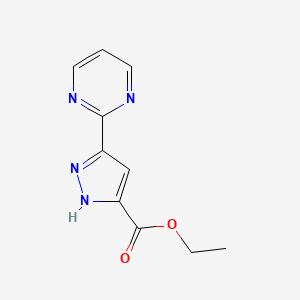
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
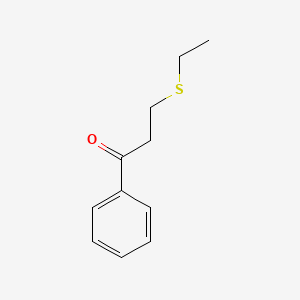
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
